
2-Methylbuta-1,3-dien-1-yl chloroacetate
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Overview
Description
2-Methylbuta-1,3-dien-1-yl chloroacetate is an organic compound with a unique structure that includes a chloroacetate group attached to a 2-methylbuta-1,3-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbuta-1,3-dien-1-yl chloroacetate typically involves the reaction of 2-methylbuta-1,3-diene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2-Methylbuta-1,3-diene+Chloroacetyl chloride→2-Methylbuta-1,3-dien-1-yl chloroacetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylbuta-1,3-dien-1-yl chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Addition Reactions: The diene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Addition: Diels-Alder reactions typically require a dienophile and may be catalyzed by Lewis acids.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Amino or alkoxy derivatives.
Addition: Cyclohexene derivatives.
Oxidation/Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Methylbuta-1,3-dien-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylbuta-1,3-dien-1-yl chloroacetate depends on the specific reactions it undergoes. For example, in substitution reactions, the chloroacetate group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In Diels-Alder reactions, the diene moiety participates in cycloaddition with a dienophile, forming a new ring structure.
Comparison with Similar Compounds
Similar Compounds
2-Methylbuta-1,3-diene: The parent compound without the chloroacetate group.
Chloroacetyl chloride: The reagent used in the synthesis of 2-Methylbuta-1,3-dien-1-yl chloroacetate.
Other Diene Derivatives: Compounds with similar diene structures but different substituents.
Uniqueness
This compound is unique due to the presence of both a reactive diene moiety and a chloroacetate group, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.
Properties
CAS No. |
61465-21-2 |
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Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-methylbuta-1,3-dienyl 2-chloroacetate |
InChI |
InChI=1S/C7H9ClO2/c1-3-6(2)5-10-7(9)4-8/h3,5H,1,4H2,2H3 |
InChI Key |
JQSBCPVYFDZVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC(=O)CCl)C=C |
Origin of Product |
United States |
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